N-(PEG1-OH)-N-Boc-PEG2-propargyl
Overview
Description
N-(PEG1-OH)-N-Boc-PEG2-propargyl is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a propargyl group, a Boc-protected amino group, and two PEG chains. The PEG chains provide the compound with high solubility in water and organic solvents, making it a versatile molecule for various applications.
Scientific Research Applications
N-(PEG1-OH)-N-Boc-PEG2-propargyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound is utilized in the production of functional materials, such as hydrogels and nanomaterials, for various industrial applications.
Mechanism of Action
Target of Action
The primary target of N-(PEG1-OH)-N-Boc-PEG2-propargyl is the intracellular ubiquitin-proteasome system . This compound is a PEG-based PROTAC linker , which is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are designed to bind to specific target proteins and lead to their degradation .
Mode of Action
This compound, as a PROTAC linker, plays a crucial role in the function of PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule forms a ternary complex with the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. By exploiting this system, PROTACs can selectively degrade target proteins, altering the protein composition within the cell and potentially leading to various downstream effects depending on the specific target protein .
Result of Action
The primary result of the action of this compound, through its role in PROTACs, is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific target protein being degraded. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PEG1-OH)-N-Boc-PEG2-propargyl typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) chains to form the PEGylated intermediate.
Introduction of the Propargyl Group: The propargyl group is introduced through a nucleophilic substitution reaction, where the terminal hydroxyl group of the PEG chain reacts with propargyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(PEG1-OH)-N-Boc-PEG2-propargyl undergoes various chemical reactions, including:
Deprotection: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Click Chemistry: The propargyl group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole rings.
Substitution Reactions: The hydroxyl groups on the PEG chains can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Click Chemistry: Copper(I) bromide and sodium ascorbate are used as catalysts for the CuAAC reaction.
Substitution Reactions: Alkyl halides and tosylates are typical electrophiles used in substitution reactions.
Major Products Formed
Deprotection: The major product is the free amine derivative.
Click Chemistry: The major product is a triazole-containing compound.
Substitution Reactions: The major products are PEG derivatives with various functional groups attached to the hydroxyl termini.
Comparison with Similar Compounds
Similar Compounds
N-Boc-N-bis(PEG1-OH): This compound is similar in structure but lacks the propargyl group, limiting its use in click chemistry.
N-Benzyl-N-bis(PEG1-OH): This compound has a benzyl group instead of a propargyl group, which affects its reactivity and applications.
Uniqueness
N-(PEG1-OH)-N-Boc-PEG2-propargyl is unique due to the presence of the propargyl group, which allows it to participate in click chemistry reactions. This feature distinguishes it from other PEG derivatives and expands its range of applications in scientific research and industrial processes.
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-5-9-20-13-14-22-11-7-17(6-10-21-12-8-18)15(19)23-16(2,3)4/h1,18H,6-14H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWOLWOJRIJNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCO)CCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-85-0 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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